molecular formula C19H19ClN2O2 B5236763 1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5236763
M. Wt: 342.8 g/mol
InChI Key: FPIXPIVUEWXAQP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the 4-Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorobenzene derivative is introduced.

    Attachment of the 3-Phenylpropyl Group: This can be done through an amination reaction using a suitable amine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-aminopyrrolidine-2,5-dione: Lacks the 3-phenylpropyl group.

    1-(4-Methylphenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both the 4-chlorophenyl and 3-phenylpropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-phenylpropylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-15-8-10-16(11-9-15)22-18(23)13-17(19(22)24)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,21H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIXPIVUEWXAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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